Cas no 113476-63-4 (Penta-Me ether-2,3,4,7,9-Pentahydroxyphenanthrene)

113476-63-4 structure
Productnaam:Penta-Me ether-2,3,4,7,9-Pentahydroxyphenanthrene
Penta-Me ether-2,3,4,7,9-Pentahydroxyphenanthrene Chemische en fysische eigenschappen
Naam en identificatie
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- Penta-Me ether-2,3,4,7,9-Pentahydroxyphenanthrene
- 2,3,4,7,9-pentamethoxyphenanthrene
- DTXCID40504173
- 113476-63-4
- DTXSID10553390
-
- Inchi: InChI=1S/C19H20O5/c1-20-12-6-7-13-14(10-12)15(21-2)8-11-9-16(22-3)18(23-4)19(24-5)17(11)13/h6-10H,1-5H3
- InChI-sleutel: DKNGVACRFHEWBZ-UHFFFAOYSA-N
- LACHT: COc1ccc2c(c1)c(OC)cc1cc(OC)c(OC)c(OC)c21
Berekende eigenschappen
- Exacte massa: 328.13107373Da
- Monoisotopische massa: 328.13107373Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 403
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 46.2Ų
Penta-Me ether-2,3,4,7,9-Pentahydroxyphenanthrene Gerelateerde literatuur
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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